molecular formula C24H24N6O2S B11097311 N-[(2Z)-3-ethyl-4-(4-nitrophenyl)-1,3-thiazol-2(3H)-ylidene]-4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)aniline

N-[(2Z)-3-ethyl-4-(4-nitrophenyl)-1,3-thiazol-2(3H)-ylidene]-4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)aniline

Cat. No.: B11097311
M. Wt: 460.6 g/mol
InChI Key: WYFBQCDVNBAGTO-UHFFFAOYSA-N
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Description

N-[(2Z)-3-ethyl-4-(4-nitrophenyl)-1,3-thiazol-2(3H)-ylidene]-4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)aniline is a complex organic compound characterized by its unique structure, which includes a thiazole ring, a nitrophenyl group, and a triazoloazepine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-3-ethyl-4-(4-nitrophenyl)-1,3-thiazol-2(3H)-ylidene]-4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)aniline typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the nitrophenyl group and the triazoloazepine moiety. Common reagents used in these reactions include ethylamine, nitrobenzene, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-3-ethyl-4-(4-nitrophenyl)-1,3-thiazol-2(3H)-ylidene]-4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)aniline undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group under appropriate conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles like sodium hydroxide for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrophenyl group yields nitro derivatives, while reduction results in amine derivatives.

Scientific Research Applications

N-[(2Z)-3-ethyl-4-(4-nitrophenyl)-1,3-thiazol-2(3H)-ylidene]-4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)aniline has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(2Z)-3-ethyl-4-(4-nitrophenyl)-1,3-thiazol-2(3H)-ylidene]-4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)aniline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C24H24N6O2S

Molecular Weight

460.6 g/mol

IUPAC Name

3-ethyl-4-(4-nitrophenyl)-N-[4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl]-1,3-thiazol-2-imine

InChI

InChI=1S/C24H24N6O2S/c1-2-28-21(17-9-13-20(14-10-17)30(31)32)16-33-24(28)25-19-11-7-18(8-12-19)23-27-26-22-6-4-3-5-15-29(22)23/h7-14,16H,2-6,15H2,1H3

InChI Key

WYFBQCDVNBAGTO-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CSC1=NC2=CC=C(C=C2)C3=NN=C4N3CCCCC4)C5=CC=C(C=C5)[N+](=O)[O-]

Origin of Product

United States

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